1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid
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Overview
Description
1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid is an organic compound that features a fluorobenzoyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzoic acid, which can be synthesized via the Schiemann reaction. In this reaction, 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom . The resulting 4-fluorobenzoic acid is then coupled with a pyrrolidine derivative under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom in the benzoyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets in biological systems. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Fluorobenzoic acid: A simpler compound with a similar fluorobenzoyl group.
2-(4-Fluorobenzoyl)benzoic acid: Another compound with a fluorobenzoyl group but a different structural arrangement.
Uniqueness: 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid is unique due to its combination of a fluorobenzoyl group and a pyrrolidine ring. This structure provides distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,10H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVUUNOLYOQITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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